molecular formula C26H34N4O3S B2921182 Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate CAS No. 476440-56-9

Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate

Cat. No. B2921182
M. Wt: 482.64
InChI Key: BGCLIJLPTBKQMQ-UHFFFAOYSA-N
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Description

The compound is a derivative of adamantane, which is an organic compound with the formula C10H16 . Adamantane molecules can be described as the fusion of three cyclohexane rings . The molecule is both rigid and virtually stress-free . Adamantane is the most stable isomer of C10H16 .


Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . We discuss the wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .


Molecular Structure Analysis

The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . This similarity led to the name adamantane, which is derived from the Greek adamantinos (relating to steel or diamond) .


Chemical Reactions Analysis

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .


Physical And Chemical Properties Analysis

Adamantane is a white solid with a camphor-like odor . It is the simplest diamondoid . The discovery of adamantane in petroleum in 1933 launched a new field of chemistry dedicated to the synthesis and properties of polyhedral organic compounds .

Scientific Research Applications

Spectral and Quantum Chemical Analysis

A study by Al-Ghulikah et al. (2019) conducted spectral and quantum chemical analysis of a similar adamantane-based compound, highlighting its potential in material science for its unique intramolecular charge transfer characteristics. The research focused on Fourier transform infrared and Raman spectra, alongside UV/Vis spectrum analysis in ethanol. The study utilized Density Functional Theory (DFT) and Time-Dependent DFT calculations to predict vibrational IR, Raman spectra, and electronic absorption spectrum, providing insights into the molecular structure and properties of such compounds (Al-Ghulikah et al., 2019).

Synthesis and Antiviral Activity

Moiseev et al. (2012) explored the synthesis of new adamantane derivatives, including compounds structurally similar to the one . Their study revealed high anti-smallpox activity for certain derivatives, demonstrating the potential of adamantane derivatives in antiviral applications. This research contributes to the understanding of the chemical synthesis and biological activity of adamantane-based compounds (Moiseev et al., 2012).

Adamantylation in Organic Synthesis

Ulomskii et al. (2002) investigated the adamantylation of specific triazin-4-ones, which relates to the chemical processes involved in modifying compounds with adamantane derivatives. The study provided insights into the reactivity and potential applications of adamantane derivatives in organic synthesis (Ulomskii et al., 2002).

Nanoscale Applications

Li et al. (2003) synthesized novel nanoscale 1,3,5,7-tetrasubstituted adamantanes for atomic force microscopy (AFM) applications. This research demonstrates the versatility of adamantane derivatives in creating nanoscale materials for precise scientific measurements and potentially for nanotechnology applications (Li et al., 2003).

Molecular Docking and Structural Analysis

Al-Wahaibi et al. (2018) conducted a structural analysis of adamantane derivatives, using X-ray, DFT, QTAIM analysis, and molecular docking. Their work provides an in-depth understanding of the structural and electronic properties of adamantane derivatives, which is crucial for their application in drug design and material science (Al-Wahaibi et al., 2018).

Future Directions

The future directions for this compound could involve further exploration of its potential applications in medicinal chemistry, catalyst development, and nanomaterials, given the unique properties of adamantane derivatives .

properties

IUPAC Name

ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O3S/c1-4-33-23(31)17(3)34-25-29-28-22(30(25)21-7-5-6-16(2)8-21)15-27-24(32)26-12-18-9-19(13-26)11-20(10-18)14-26/h5-8,17-20H,4,9-15H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCLIJLPTBKQMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN=C(N1C2=CC=CC(=C2)C)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate

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